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Abstract

Ethyl 3-methyl-2-phenylbut-2-enoate, a distinct ester derivative of 3-methyl-2-phenylbut-2-
enoic acid, presents a molecule of interest for synthetic chemists and potentially for drug
discovery programs. This technical guide provides a comprehensive overview of its core
physical and chemical properties, methodologies for its synthesis, and a summary of its known
reactivity. The information is structured to be a valuable resource for professionals in research
and development.

Chemical and Physical Properties

Ethyl 3-methyl-2-phenylbut-2-enoate (CAS Number: 6335-78-0) is an organic compound with
the molecular formula C13H1602.[1] While extensive experimental data for this specific ester is
not widely published, its fundamental properties can be summarized.

Table 1: Physical and Chemical Properties of Ethyl 3-methyl-2-phenylbut-2-enoate
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Property Value Source
CAS Number 6335-78-0 [2]
Molecular Formula C13H1602 [1]
Molecular Weight 204.26 g/mol [1]
ethyl 3-methyl-2-phenylbut-2-
IUPAC Name Y yrepheny
enoate
2-Butenoic acid, 3-methyl-2-
Synonyms
phenyl-, ethyl ester
Boiling Point Not available
Melting Point Not available
Density Not available
N Expected to be soluble in
Solubility

common organic solvents.

Synthesis and Experimental Protocols

The primary route for the synthesis of Ethyl 3-methyl-2-phenylbut-2-enoate involves a two-
step process: the synthesis of the parent carboxylic acid followed by its esterification.

Synthesis of 3-Methyl-2-phenylbut-2-enoic Acid

The precursor acid, 3-Methyl-2-phenylbut-2-enoic acid, is commonly synthesized via a
condensation reaction.[2]

Reaction: Condensation of acetophenone with isobutyraldehyde.[2]
Protocol:

¢ In a suitable reaction vessel, dissolve acetophenone and isobutyraldehyde in a solvent such
as ethanol or methanol.[2]
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Add a base, for example, sodium hydroxide or potassium hydroxide, to catalyze the
condensation reaction.[2]

The resulting intermediate from the condensation is then oxidized to yield 3-methyl-2-
phenylbut-2-enoic acid.[2]

The product can be purified using standard techniques like recrystallization or column
chromatography.

Esterification to Ethyl 3-methyl-2-phenylbut-2-enoate

The synthesized 3-methyl-2-phenylbut-2-enoic acid can then be esterified to produce the target

compound.

Reaction: Fischer esterification of 3-methyl-2-phenylbut-2-enoic acid with ethanol.

Protocol:

In a round-bottom flask, combine 3-methyl-2-phenylbut-2-enoic acid and an excess of
absolute ethanol.

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.
The reaction progress can be monitored by thin-layer chromatography (TLC).

After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base,
such as a saturated solution of sodium bicarbonate.

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and
concentrate the solvent under reduced pressure to obtain the crude ethyl 3-methyl-2-
phenylbut-2-enoate.

Purify the crude product by vacuum distillation or column chromatography.

Logical Workflow for the Synthesis of Ethyl 3-methyl-2-phenylbut-2-enoate
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Step 1: Synthesis of 3-Methyl-2-phenylbut-2-enoic Acid

Tsobutyraldehyde
Base-catalyzed -
Condensation Oxidation

3-Methyl-2-phenylbut-2-enoic Acid

Step 2: Esterification

Acid-catalyzed
Ethyl 3-methyl-2-phenylbut-2-enoate

Click to download full resolution via product page

Caption: Synthesis workflow for Ethyl 3-methyl-2-phenylbut-2-enoate.

Spectroscopic Characterization

While specific spectra for Ethyl 3-methyl-2-phenylbut-2-enoate are not readily available in
public databases, the expected spectroscopic features can be predicted based on its structure
and data from analogous compounds.

Expected Spectroscopic Data:

e 1H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a
quartet and a triplet), the methyl groups on the butenoate chain, and the aromatic protons of
the phenyl group.

e 13C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of
the ester, the carbons of the double bond, the carbons of the ethyl group, the methyl
carbons, and the carbons of the phenyl ring.
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Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1700-1730
cm~1 corresponding to the C=0 stretching of the ester group. Bands for C=C stretching and
aromatic C-H stretching are also anticipated.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak
corresponding to the molecular weight of the compound (204.26 g/mol ). Fragmentation
patterns would likely involve the loss of the ethoxy group or parts of the butenoate chain.

Chemical Reactivity

The chemical reactivity of Ethyl 3-methyl-2-phenylbut-2-enoate is dictated by the functional
groups present in the molecule: the ester, the carbon-carbon double bond, and the phenyl ring.

Hydrolysis: The ester group can be hydrolyzed back to the parent carboxylic acid (3-methyl-
2-phenylbut-2-enoic acid) under acidic or basic conditions.[2] This is a useful reaction for
synthetic transformations where the ester acts as a protecting group for the carboxylic acid.

[2]

Reactions of the Double Bond: The alkene functionality can undergo various addition
reactions, such as hydrogenation to the corresponding saturated ester, or halogenation.

Reactions of the Phenyl Ring: The phenyl group can undergo electrophilic aromatic
substitution reactions. The position of substitution will be directed by the electron-donating or
-withdrawing nature of the butenoate substituent.

Logical Diagram of Key Reactive Sites
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Caption: Reactive sites of Ethyl 3-methyl-2-phenylbut-2-enoate.

Potential Applications

While specific applications for Ethyl 3-methyl-2-phenylbut-2-enoate are not well-documented,
its parent acid, 3-methyl-2-phenylbut-2-enoic acid, and its derivatives have been investigated
for their biological activities. Research suggests potential anti-inflammatory and anticancer
properties for these types of compounds.[3] The ester form, being more lipophilic, could serve
as a prodrug or a lead compound for further optimization in drug discovery programs.

Conclusion

Ethyl 3-methyl-2-phenylbut-2-enoate is a molecule with established synthetic accessibility.
Although detailed characterization data is sparse in the public domain, its physical and
chemical properties can be reasonably inferred from its structure and the properties of related
compounds. This technical guide provides a foundational understanding of this compound,
which can serve as a starting point for researchers and scientists interested in its further
exploration and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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